molecular formula C23H20N2O4S B11226805 6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide

Cat. No.: B11226805
M. Wt: 420.5 g/mol
InChI Key: FZRFRRSPHPXOHO-UHFFFAOYSA-N
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Description

6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes an allyl group, a methoxyphenyl group, and a dibenzo-thiazine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxyaniline with allyl bromide to form N-(4-methoxyphenyl)allylamine. This intermediate is then subjected to cyclization with 2-aminobenzenethiol in the presence of a suitable catalyst to form the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The thiazine ring can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the allyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-allyl-N-(4-methoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its specific structural features, such as the combination of an allyl group, a methoxyphenyl group, and a dibenzo-thiazine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C23H20N2O4S/c1-3-14-25-21-13-8-16(23(26)24-17-9-11-18(29-2)12-10-17)15-20(21)19-6-4-5-7-22(19)30(25,27)28/h3-13,15H,1,14H2,2H3,(H,24,26)

InChI Key

FZRFRRSPHPXOHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(S(=O)(=O)C4=CC=CC=C43)CC=C

Origin of Product

United States

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